3'-Methoxypropiophenone
Overview
Description
3’-Methoxypropiophenone is an organic compound that belongs to the ketone class of compounds . It is a yellow to yellow-brown liquid .
Synthesis Analysis
3’-Methoxypropiophenone can be prepared by the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by the reaction with 3-methoxybenzaldehyde and oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .Molecular Structure Analysis
The molecular formula of 3’-Methoxypropiophenone is C10H12O2 . The molecular weight is 164.2 .Chemical Reactions Analysis
The synthesis of 3’-Methoxypropiophenone involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile .Physical And Chemical Properties Analysis
The boiling point of 3’-Methoxypropiophenone is 259°C . The density is 1.0812 . The refractive index is estimated to be 1.5230 .Scientific Research Applications
Pharmaceutical Chemistry: Synthesis of Active Ingredients
3’-Methoxypropiophenone: is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure allows for modifications that lead to the creation of complex molecules used in medication . For example, it is utilized in the preparation of Tapentadol , a centrally acting opioid analgesic .
Material Science: Advanced Synthetic Pathways
In material science, 3’-Methoxypropiophenone plays a role in developing advanced synthetic pathways. Its reactivity is essential for creating new materials with potential applications in electronics, coatings, and nanotechnology .
Medicinal Chemistry: Drug Development
The compound’s versatility extends to medicinal chemistry, where it is used to develop new drugs. Researchers leverage its molecular framework to build compounds with potential therapeutic effects against various diseases .
Agrochemicals: Pesticide and Herbicide Production
3’-Methoxypropiophenone: serves as a precursor in the production of agrochemicals. Its derivatives are explored for use in pesticides and herbicides, contributing to more efficient and sustainable agricultural practices .
Organic Synthesis: Electrophilic Aromatic Substitution Reactions
Due to its ketone group and methoxy substituent, 3’-Methoxypropiophenone is a prime candidate for electrophilic aromatic substitution reactions. This makes it a fundamental reagent in organic synthesis, enabling the construction of complex organic compounds .
Green Chemistry: Sustainable Production Methods
The synthesis of 3’-Methoxypropiophenone can be achieved through green chemistry approaches. These methods minimize environmental impact, reduce energy consumption, and decrease toxic byproducts, aligning chemical production with sustainability goals .
Biocatalysis: Enzyme-Catalyzed Synthesis
Biocatalysis represents a cutting-edge application where enzymes are used to synthesize 3’-Methoxypropiophenone under mild conditions. This approach is gaining traction as it offers a more eco-friendly alternative to traditional chemical synthesis .
Academic Research: Methodology Development
Academic institutions utilize 3’-Methoxypropiophenone in research and development projects. It is a tool for unlocking new methodologies in chemical synthesis, analysis, and application, thus driving innovation in the field of chemistry .
Mechanism of Action
Target of Action
3’-Methoxypropiophenone is an organic compound that belongs to the ketone class of compounds . It serves as a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials . .
Mode of Action
The mode of action of 3’-Methoxypropiophenone primarily involves its role in chemical reactions. Its molecular structure, featuring a propionyl group attached to an anisole moiety, confers its unique reactivity patterns, particularly in electrophilic aromatic substitution reactions . .
Biochemical Pathways
3’-Methoxypropiophenone plays a significant role in various synthetic pathways, driving innovation in material science, medicinal chemistry, and environmental sustainability . It is used in several pathways, each varying in complexity, efficiency, and environmental impact . .
Pharmacokinetics
It is known that 3’-methoxypropiophenone is a yellow to yellow-brown liquid with a boiling point of 259 °c , indicating its stability across a wide range of temperatures, which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 3’-Methoxypropiophenone’s action primarily involve its role as an intermediate in the synthesis of various compounds. It is used in the production of various pharmaceuticals, agrochemicals, and organic materials . .
Action Environment
The action of 3’-Methoxypropiophenone can be influenced by various environmental factors. For instance, the synthesis of 3’-Methoxypropiophenone can be achieved through several pathways, each varying in complexity, efficiency, and environmental impact . .
Safety and Hazards
3’-Methoxypropiophenone is classified as a GHS07 substance, indicating that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
1-(3-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJHUUWTGXTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191389 | |
Record name | 3'-Methoxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxypropiophenone | |
CAS RN |
37951-49-8 | |
Record name | 3′-Methoxypropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37951-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Methoxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Methoxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-methoxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 3'-Methoxypropiophenone and what is its significance in natural product chemistry?
A: 3'-Methoxypropiophenone, also known as 3-Methoxypropiophenone, possesses a simple aromatic ketone structure with a methoxy group (-OCH3) attached to the benzene ring. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. This compound is found in various plant species like Polygala tenuifolia [] and Glehnia littoralis [], where it exists as a natural product often glycosylated with sugars like apiose and glucose.
Q2: How is 3'-Methoxypropiophenone synthesized and what are its potential industrial applications?
A: 3'-Methoxypropiophenone can be synthesized through various methods, including reacting m-bromoanisole with magnesium to form a Grignard reagent, which subsequently reacts with propionitrile to yield the final product []. This compound serves as a key intermediate in synthesizing other valuable chemicals and pharmaceuticals. For instance, it acts as a precursor for synthesizing 3-methoxy-4-aminopropiophenone []. Furthermore, its simple structure and reactivity make it valuable for developing novel materials with specific properties.
Q3: Has 3'-Methoxypropiophenone displayed any notable biological activities in scientific studies?
A: Research suggests that 3'-Methoxypropiophenone exhibits inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, a model for neuroinflammation []. This finding suggests a potential role for 3'-Methoxypropiophenone or its derivatives in managing inflammatory conditions, but further research is needed to confirm this.
Q4: What is known about the biosynthesis of 3'-Methoxypropiophenone in fungal species?
A: Studies on Aspergillus oryzae have identified genes involved in 3'-Methoxypropiophenone biosynthesis []. The process involves an iterative type I polyketide synthase (PKS) encoded by the gene ppsB and an acetyl-CoA ligase encoded downstream of ppsB. This finding highlights the diverse biosynthetic pathways present in nature for producing this compound.
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